molecular formula C28H47N2NaO8S B084919 Tauroglycocholic acid, sodium salt CAS No. 11006-55-6

Tauroglycocholic acid, sodium salt

Cat. No.: B084919
CAS No.: 11006-55-6
M. Wt: 594.7 g/mol
InChI Key: PUODKHBECQMSKY-UHFFFAOYSA-M
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Description

Tauroglycocholic acid, sodium salt is a bile acid derivative that plays a crucial role in the digestion and absorption of fats. It is a conjugate of glycocholic acid and taurine, and it is commonly used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tauroglycocholic acid, sodium salt can be synthesized through the conjugation of glycocholic acid with taurine. The reaction typically involves the activation of the carboxyl group of glycocholic acid, followed by the nucleophilic attack of taurine. This process can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the extraction of bile acids from animal sources, followed by chemical modification to achieve the desired conjugation. The process includes purification steps to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tauroglycocholic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different bile acid derivatives.

    Reduction: Reduction reactions can modify its functional groups, altering its properties.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated bile acids, while reduction can yield deoxycholic acid derivatives.

Scientific Research Applications

Tauroglycocholic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

    Biology: It plays a role in studying bile acid metabolism and its effects on cellular functions.

    Medicine: It is used in drug delivery systems to enhance the absorption of therapeutic agents.

    Industry: It is employed in the formulation of pharmaceuticals and nutraceuticals.

Mechanism of Action

Tauroglycocholic acid, sodium salt exerts its effects by interacting with bile acid receptors and transporters. It acts as a detergent to solubilize fats, facilitating their absorption in the intestines. The compound also modulates the activity of the farnesoid X receptor (FXR) and the bile salt export pump (BSEP), which are involved in bile acid homeostasis and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Taurocholic acid, sodium salt
  • Glycocholic acid, sodium salt
  • Taurodeoxycholic acid, sodium salt

Uniqueness

Tauroglycocholic acid, sodium salt is unique due to its specific conjugation with taurine, which imparts distinct physicochemical properties. This conjugation enhances its solubility and stability, making it particularly useful in various research and industrial applications.

Properties

IUPAC Name

sodium;2-[[2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetyl]amino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N2O8S.Na/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32;/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUODKHBECQMSKY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47N2NaO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41945-48-6
Record name Sodium N-(N-choloylglycyl)taurinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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